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Compound of Interest

Compound Name: Daclatasvir RSSR Isomer

Cat. No.: B15352905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the

Daclatasvir RSSR isomer, a crucial reference standard for the analysis and quality control of

the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document details the synthetic

pathway, experimental protocols, and analytical data, offering a valuable resource for

researchers in drug development and medicinal chemistry.

Introduction
Daclatasvir is a potent inhibitor of the HCV non-structural protein 5A (NS5A), a key component

of the viral replication complex.[1] The molecule possesses four stereocenters, leading to the

possibility of sixteen stereoisomers. The active pharmaceutical ingredient (API) is the SSSS

isomer. The Daclatasvir RSSR isomer, identified by the CAS number 1009107-27-0, is a

significant related substance and is essential as a reference standard for the accurate

quantification and control of impurities in the drug substance and product.[2][3] This guide

outlines a strategic approach to the synthesis of this specific diastereomer.

Synthetic Pathway
The synthesis of the Daclatasvir RSSR isomer follows a convergent approach, mirroring the

general strategy for Daclatasvir synthesis. The key is the utilization of the appropriate chiral

building blocks to achieve the desired RSSR stereochemistry. The overall synthetic workflow is

depicted below.
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Caption: General synthetic workflow for the Daclatasvir RSSR isomer.

The synthesis commences with the bromination of 4,4'-diacetylbiphenyl to yield a dibromo

intermediate. This is followed by a substitution reaction with an (S)-proline derivative and

subsequent cyclization to form the bis-imidazole core. After deprotection, the resulting

intermediate is coupled with an (R)-valine derivative to afford the final Daclatasvir RSSR
isomer.

Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of the Daclatasvir
RSSR isomer, adapted from established procedures for other Daclatasvir stereoisomers.[4][5]

Step 1: Synthesis of 1,1'-(Biphenyl-4,4'-diyl)bis(2-
bromoethan-1-one) (Intermediate 1)

Materials: 4,4'-Diacetylbiphenyl, Bromine, Acetic Acid.

Procedure: To a solution of 4,4'-diacetylbiphenyl in glacial acetic acid, add bromine dropwise

at room temperature. The reaction mixture is stirred for 4-6 hours. After completion of the
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reaction (monitored by TLC), the mixture is poured into ice-cold water. The precipitated solid

is filtered, washed with water, and dried under vacuum to yield the crude product. Purification

is achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of the Bis-imidazole Core Intermediate
(Intermediate 2)

Materials: Intermediate 1, N-Boc-(S)-proline, Potassium Carbonate, Acetonitrile, Ammonium

Acetate, Toluene.

Procedure:

A mixture of Intermediate 1, N-Boc-(S)-proline, and potassium carbonate in acetonitrile is

refluxed for 12-16 hours. The reaction is monitored by TLC. After completion, the solvent is

removed under reduced pressure, and the residue is extracted with ethyl acetate. The

organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated

to give the crude diester.

The crude diester is dissolved in toluene, and ammonium acetate is added. The mixture is

refluxed with a Dean-Stark apparatus for 3-5 hours to remove water. After cooling, the

solvent is evaporated, and the residue is purified by column chromatography on silica gel

to afford the N-Boc protected bis-imidazole intermediate.

Step 3: Deprotection of the Bis-imidazole Intermediate
Materials: N-Boc protected bis-imidazole intermediate, Hydrochloric Acid, Dioxane or Ethyl

Acetate.

Procedure: The N-Boc protected intermediate is dissolved in a solution of hydrochloric acid

in dioxane or ethyl acetate and stirred at room temperature for 2-4 hours. The completion of

the reaction is monitored by TLC. The solvent is evaporated, and the residue is triturated

with diethyl ether to obtain the hydrochloride salt of the deprotected bis-imidazole

intermediate.

Step 4: Synthesis of Daclatasvir RSSR Isomer
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Materials: Deprotected bis-imidazole intermediate, N-(methoxycarbonyl)-(R)-valine, HATU

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

Procedure: To a solution of N-(methoxycarbonyl)-(R)-valine in DMF, add HATU and DIPEA,

and stir for 15 minutes at room temperature. Then, add the deprotected bis-imidazole

intermediate and continue stirring for 12-18 hours. The reaction is monitored by HPLC. After

completion, the reaction mixture is poured into water and extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The crude product is purified by column chromatography on silica gel to yield

the Daclatasvir RSSR isomer.

Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization

of the Daclatasvir RSSR isomer. Data for other isomers are included for comparison.

Table 1: Reaction Yields and Purity

Step/Product Stereoisomer
Typical Yield
(%)

HPLC Purity
(%)

Reference

Intermediate 1 N/A 85-90 >95 [6]

Intermediate 2 (S,S) 70-75 >95 [4]

Deprotection (S,S) 90-95 >98 [4]

Final Product RSSR 65-75 (Projected)
>98 (after

purification)
N/A

Final Product (S,S,R,S) 71 92.16 [4]

Final Product (R,S,R,R) N/A 91.45 [4]

Table 2: Analytical Characterization Data
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Analysis
Daclatasvir RSSR Isomer
(Projected/Reported)

Daclatasvir (SSSS Isomer)

Molecular Formula C₄₀H₅₀N₈O₆ C₄₀H₅₀N₈O₆

Molecular Weight 738.88 g/mol 738.88 g/mol

¹H NMR (DMSO-d₆, δ ppm)

Similar pattern to SSSS isomer

with expected shifts due to

stereochemical differences.

Key signals: aromatic protons

(7.5-8.0), valine and proline

protons, methoxy protons.

Characteristic peaks for the

SSSS configuration.

¹³C NMR (DMSO-d₆, δ ppm)
Characteristic peaks for the

RSSR configuration.

Characteristic peaks for the

SSSS configuration.

Mass Spec (ESI-MS) m/z: 739.3 [M+H]⁺ m/z: 739.3 [M+H]⁺

Chiral HPLC

Separable from other

stereoisomers using a suitable

chiral stationary phase (e.g.,

Chiralpak IC).[1]

Baseline separation from its

enantiomer and

diastereomers.[1]

Mandatory Visualizations
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Caption: Relationship between Daclatasvir API and the RSSR isomer.
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Caption: Simplified pathway of Daclatasvir's inhibition of HCV replication.

Conclusion
The synthesis of the Daclatasvir RSSR isomer is a critical process for ensuring the quality

and safety of Daclatasvir drug products. By employing a strategic selection of chiral starting

materials and following a well-defined synthetic route, this reference standard can be reliably

produced. The detailed protocols and data presented in this guide serve as a valuable resource

for researchers and professionals in the pharmaceutical industry, facilitating the development

and analysis of this important antiviral medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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